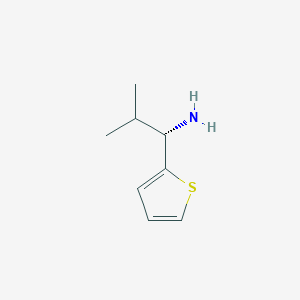
(S)-2-Methyl-1-(thiophen-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-thiophen-2-yl-propylamine, also known as methiopropamine, is an organic compound structurally related to methamphetamine. It consists of a thiophene ring with an alkyl amine substituent at the 2-position. This compound has garnered attention due to its psychoactive properties and its use as a research chemical .
Méthodes De Préparation
The synthesis of 2-Methyl-1-thiophen-2-yl-propylamine typically involves a multi-step process:
Starting Material: The synthesis begins with (thiophen-2-yl)magnesium bromide.
Reaction with Propylene Oxide: This intermediate is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Bromination: The resulting compound is then reacted with phosphorus tribromide to produce 1-(thiophen-2-yl)-2-bromopropane.
Amination: Finally, this intermediate is reacted with methylamine to yield 2-Methyl-1-thiophen-2-yl-propylamine.
Analyse Des Réactions Chimiques
2-Methyl-1-thiophen-2-yl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert it into different thiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically thiophene derivatives with modified functional groups .
Applications De Recherche Scientifique
2-Methyl-1-thiophen-2-yl-propylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other thiophene-based compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, although its psychoactive properties pose challenges.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of 2-Methyl-1-thiophen-2-yl-propylamine involves its function as a norepinephrine-dopamine reuptake inhibitor. It is approximately 1.85 times more selective for norepinephrine than dopamine. The compound inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission .
Comparaison Avec Des Composés Similaires
2-Methyl-1-thiophen-2-yl-propylamine is structurally similar to methamphetamine, with the key difference being the presence of a thiophene ring instead of a benzene ring. Other similar compounds include:
Thiopropamine: An analogue of amphetamine with a thiophene ring, known for its stimulant effects.
Methamphetamine: A well-known stimulant with a benzene ring, more potent than 2-Methyl-1-thiophen-2-yl-propylamine.
The uniqueness of 2-Methyl-1-thiophen-2-yl-propylamine lies in its selective inhibition of norepinephrine reuptake and its distinct structural features that differentiate it from other stimulants .
Propriétés
Formule moléculaire |
C8H13NS |
|---|---|
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
(1S)-2-methyl-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3/t8-/m0/s1 |
Clé InChI |
VJVICAYVXMSTAM-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC=CS1)N |
SMILES canonique |
CC(C)C(C1=CC=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)
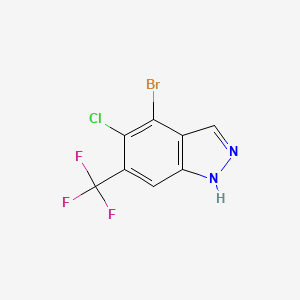
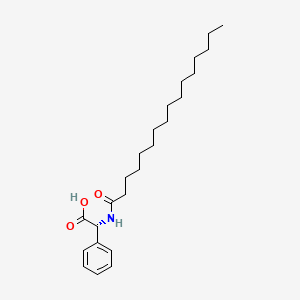

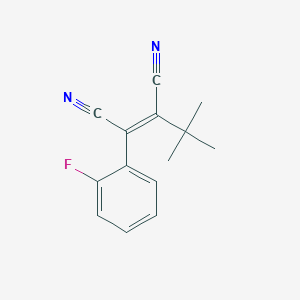
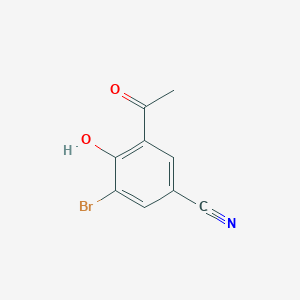
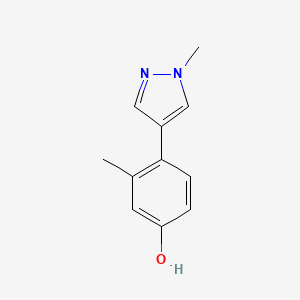
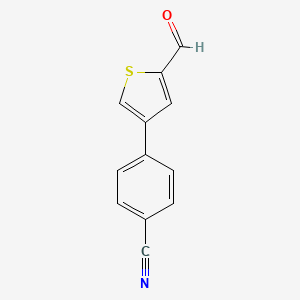
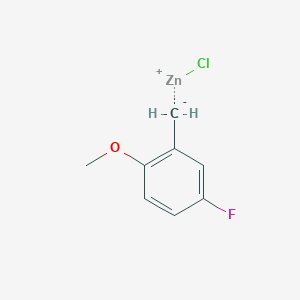
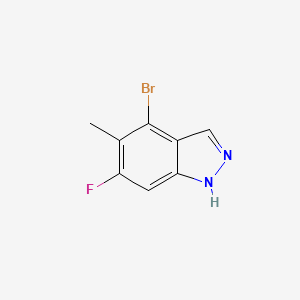
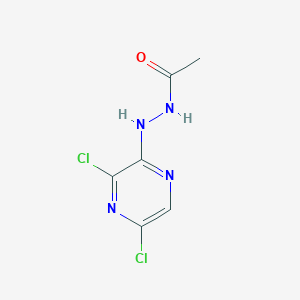
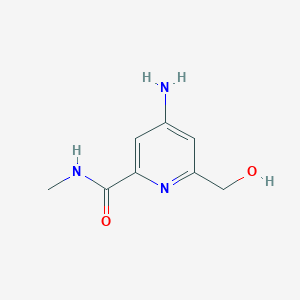
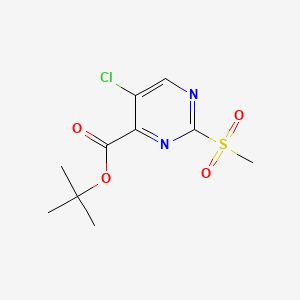
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
